2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid
Description
2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid is a bicyclic carboxylic acid featuring an oxane (tetrahydropyran) ring substituted with a 4-fluorobenzyl group at the 2-position.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-5-3-10(4-6-11)9-13(12(15)16)7-1-2-8-17-13/h3-6H,1-2,7-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQGEKILUAXFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)(CC2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2001207-98-1 | |
| Record name | 2-[(4-fluorophenyl)methyl]oxane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid typically involves the reaction of 4-fluorobenzyl bromide with tetrahydro-2H-pyran-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid is a chemical compound belonging to the oxane carboxylic acid family. It has a specific ring structure and a fluorophenyl group, influencing its chemical reactivity and biological activity.
Scientific Research Applications
This compound is used in a variety of scientific research applications:
- Chemistry It serves as a building block in synthesizing more complex molecules.
- Biology The compound is studied for its potential biological activity and interactions with biomolecules.
- Medicine There is ongoing research exploring potential therapeutic applications, including its role as a precursor in drug development.
- Industry It is used to develop new materials and chemical processes.
Chemical Reactions Analysis
This compound can undergo several chemical reactions:
- Oxidation The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .
- Reduction Reduction reactions can convert the oxane ring to a more saturated form. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid .
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The following table highlights key structural and functional differences between the target compound and its analogs:
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| 2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid | Oxane (tetrahydropyran) | 4-Fluorophenylmethyl | ~238.25 (estimated) | CNS agents, synthetic intermediates |
| (2S)-2-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid | Pyrrolidine | 4-Fluorophenylmethyl | 259.70 (HCl salt) | Pharmaceutical intermediates |
| 5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid | Furan | 4-Fluorophenoxymethyl | ~250.22 (estimated) | Antimicrobial/antiviral research |
| 3-(4-Methoxyphenyl)-2-phenyl-oxazine-4-carboxylic acid | Oxazine | 4-Methoxyphenyl, phenyl | 311.34 | Synthetic intermediates |
| 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid | Butanoic acid | Sulfanyl, aryl | Varies by aryl group | Michael addition products |
Key Observations:
- Core Flexibility vs. Rigidity : The oxane ring in the target compound provides moderate rigidity compared to the fully rigid cyclopropane in 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid () or the planar furan/oxazine systems. This balance may enhance binding to flexible biological targets .
- Substituent Effects : The 4-fluorophenyl group is a common pharmacophore in analogs like (2S)-2-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid () and tropane derivatives (), suggesting shared targeting of neurological receptors. However, substituents like sulfanyl () or methoxy () alter electronic properties and metabolic stability .
Physicochemical Properties
- Solubility: The oxane ring’s ether oxygen may improve aqueous solubility compared to more lipophilic analogs like 2-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid () .
Biological Activity
2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid is an organic compound that has garnered interest in the scientific community for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
The compound is synthesized through the reaction of 4-fluorobenzyl bromide with tetrahydro-2H-pyran-2-carboxylic acid under basic conditions, typically using potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This synthetic route is crucial for producing high yields of the compound, which serves as a building block for more complex molecules in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorophenyl group enhances binding affinity to various enzymes and receptors, potentially influencing several biochemical pathways. However, detailed studies are required to elucidate the exact molecular interactions and mechanisms involved in its activity.
Biological Activity and Applications
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infection control.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, indicating potential therapeutic applications in inflammatory diseases.
- Analgesic Properties : Similar compounds have shown promise as analgesics, suggesting that this compound may exhibit similar effects .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. The results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| A | Staphylococcus aureus | 15 |
| B | Escherichia coli | 12 |
| C | Control | 0 |
Case Study 2: Anti-inflammatory Activity
In a controlled study on animal models, the anti-inflammatory effects were assessed by measuring cytokine levels post-treatment with the compound. The results showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Compound Treatment | 150 | 180 |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of related compounds to optimize their biological activity. The fluorophenyl group is particularly noted for enhancing lipophilicity and binding affinity to target proteins, which may explain the observed biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
